Mulberrin
Overview
Description
Mulberrin Description Analysis
Mulberrin, a compound found in mulberries, has been the subject of various studies due to its potential health benefits. Research has shown that mulberry extracts, which contain mulberrin, can have significant effects on lipid metabolism and glucose regulation. For instance, mulberry water extracts (MWE) have been found to reduce lipid accumulation in HepG2 cells by suppressing fatty acid synthesis and stimulating fatty acid oxidation, which suggests a potential for preventing fatty liver . Additionally, mulberry anthocyanin extract (MAE) has been shown to regulate glucose metabolism by enhancing glycogen synthesis and reducing gluconeogenesis in HepG2 cells .
Synthesis Analysis
The synthesis of mulberrin-related compounds has been explored in several studies. One such study describes the synthesis of chalcomoracin and mulberrofuran C methyl ethers, which are mulberry Diels-Alder adducts. The synthesis involved a biomimetic intermolecular [4+2]-cycloaddition, which is a critical step for the success of the Diels-Alder reaction . Another study reported the total synthesis of muconin, an antitumor acetogenin from mulberry, through a coupling reaction involving key steps like 6-exo cyclization and regioselective cyclization . Furthermore, an efficient approach for the synthesis of mulberrofuran B and L from 2,4-dihydroxybenzaldehyde and 5-bromoresorcinol has been developed, highlighting the potential for synthesizing mulberrin derivatives .
Molecular Structure Analysis
The molecular structure of mulberrin and its derivatives is complex and involves multiple functional groups. The studies on the synthesis of mulberry Diels-Alder adducts and muconin provide insights into the molecular frameworks of these compounds, which include multiple ring systems and functional groups such as methyl ethers and butenolides . These structural features are crucial for the biological activities of mulberrin and its derivatives.
Chemical Reactions Analysis
Mulberrin and its derivatives undergo various chemical reactions during their synthesis. For example, the Diels-Alder reaction is a key chemical reaction in the synthesis of mulberry Diels-Alder adducts . The total synthesis of muconin involves reactions such as cyclization and stereoselective reduction . These reactions are essential for constructing the complex molecular architecture of mulberrin-related compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of mulberrin and its derivatives are influenced by their molecular structures. While the specific physical properties of mulberrin are not detailed in the provided papers, the chemical properties can be inferred from the biological activities observed. For instance, the ability of mulberry extracts to influence lipid and glucose metabolism indicates that mulberrin derivatives interact with biological molecules such as enzymes and receptors . The studies on the synthesis of mulberrin derivatives also suggest that these compounds have specific reactivity patterns that are important for their biological functions .
Scientific Research Applications
1. Diabetes Management
Mulberrin has been studied for its potential to manage diabetes. A study found that mulberrin significantly reduced blood sugar levels in Type II diabetes model rats. This effect was observed through reduced blood glucose and increased insulin levels, suggesting a role for mulberrin in diabetes treatment (Yang Shi-ping, 2011).
2. Spinal Cord Injury Recovery
Research indicates that mulberrin can aid in the recovery from spinal cord injuries (SCI). In a study involving rats, mulberrin treatment improved functional recovery, reduced spinal cord water content, and decreased inflammation and oxidative stress, suggesting its therapeutic potential in SCI treatment (Peng Xia et al., 2018).
3. Parkinson's Disease Treatment
Mulberrin has been studied for its effects on Parkinson's disease. A study found that it alleviated motor coordination impairment in a rat model of the disease, suggesting its efficacy in managing Parkinson's disease symptoms (Wenhui Cao et al., 2019).
4. Metabolic Pathway Interaction
The interaction of mulberrin with various metabolic pathways, including its inhibitory effects on certain enzymes, has been documented. This research highlights its potential in drug interaction studies and its role in metabolic regulation (Jiayin Hu et al., 2022).
5. Hyperuricemia and Gout Treatment
6. Cardioprotection
A study on mulberrin's effects on cardiotoxicity induced by the drug Doxorubicin found that it attenuated cardiac injury and improved cardiac function in mice. This suggests its potential as a therapeutic agent against cardiac toxicity (Peng Ye et al., 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3,8-bis(3-methylbut-2-enyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O6/c1-13(2)5-8-17-20(28)12-21(29)22-23(30)18(9-6-14(3)4)24(31-25(17)22)16-10-7-15(26)11-19(16)27/h5-7,10-12,26-29H,8-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQYBLOHTQWSQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=C(C=C(C=C3)O)O)CC=C(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20212148 | |
Record name | Mulberrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20212148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Mulberrin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029507 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Mulberrin | |
CAS RN |
62949-79-5 | |
Record name | Kuwanon C | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62949-79-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mulberrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062949795 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mulberrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20212148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mulberrin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029507 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
148 - 150 °C | |
Record name | Mulberrin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029507 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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